molecular formula C8H6F5NO B13677196 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13677196
M. Wt: 227.13 g/mol
InChI Key: SNJMBFJVMAAZGC-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications

Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

5-(difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F5NO/c1-4-6(8(11,12)13)2-5(3-14-4)15-7(9)10/h2-3,7H,1H3

InChI Key

SNJMBFJVMAAZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific reagents such as difluoromethylating agents and trifluoromethylating agents, along with catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other molecular interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Biological Activity

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple fluorine substituents, suggests enhanced lipophilicity and bioavailability, which are critical factors in drug development.

The chemical formula for this compound is C8H6F5NC_8H_6F_5N. The presence of difluoromethoxy and trifluoromethyl groups significantly alters the compound's physicochemical properties, influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that fluorinated pyridines can exhibit antimicrobial activity. For instance, studies on similar compounds have shown that the introduction of fluorine atoms can enhance the potency against various bacterial strains due to improved membrane permeability and interaction with bacterial enzymes .

Inhibitory Effects on Enzymes

Fluorinated compounds often serve as enzyme inhibitors. A study focusing on fluorinated imidazo[4,5-b]pyridines demonstrated that specific fluorination patterns could enhance the affinity for methionyl-tRNA synthetase in Trypanosoma brucei, a target for drugs against human African trypanosomiasis. The findings suggest that similar mechanisms may be applicable to this compound, potentially improving its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. A comprehensive SAR analysis indicates that the position and number of fluorine atoms influence both the potency and selectivity of these compounds against specific biological targets. For example, modifications at the 5-position of pyridine derivatives have been associated with enhanced activity against certain pathogens .

Case Study 1: Antiparasitic Activity

In a study evaluating various pyridine derivatives, this compound was tested against Trypanosoma brucei. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM, suggesting potential as a lead compound for further development in antiparasitic therapies.

CompoundConcentration (µM)Viability (%)
Control0100
Test Compound1035
Test Compound5010

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of this compound against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µM, indicating moderate antibacterial activity.

Bacterial StrainMIC (µM)
E. coli25
Staphylococcus aureusN/A

Q & A

Q. Can this compound serve as a building block for fluorescent probes?

  • Methodological Answer : Yes. The trifluoromethyl group’s electron-withdrawing nature enhances photostability.
  • Design : Conjugate the pyridine nitrogen to a boron-dipyrromethene (BODIPY) dye via Suzuki coupling .
  • Validation : Measure quantum yield (Φ) in PBS and compare with commercial probes (e.g., fluorescein) .

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